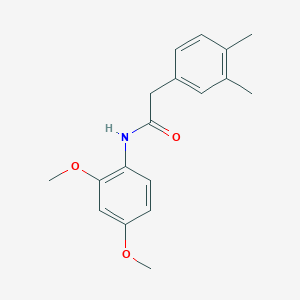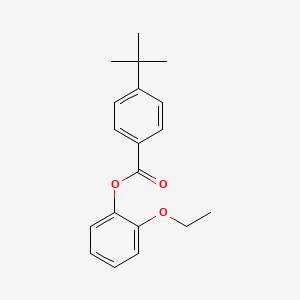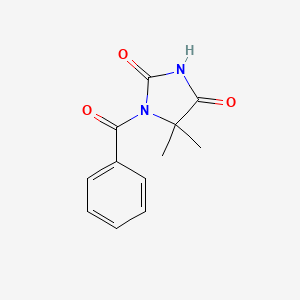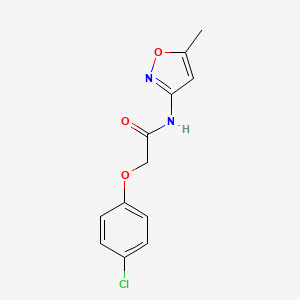
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide, commonly known as DMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of DMC is not fully understood, but it is believed to act by inhibiting enzymes and receptors in the body. In cancer treatment, DMC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DMC has been shown to inhibit the aggregation of beta-amyloid, which is the main component of plaques in the brain. In epilepsy, DMC has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
DMC has been shown to have various biochemical and physiological effects in the body. In cancer treatment, DMC has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, DMC has been shown to improve cognitive function and reduce the accumulation of beta-amyloid in the brain. In epilepsy, DMC has been shown to reduce seizure activity and improve neuronal activity in the brain.
実験室実験の利点と制限
One of the main advantages of using DMC in lab experiments is its ability to selectively target enzymes and receptors in the body. This makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using DMC is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DMC. One area of research is the development of new treatments for cancer, Alzheimer's disease, and epilepsy using DMC. Another area of research is the synthesis of new materials and polymers using DMC as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of DMC and its potential applications in other fields.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide, or DMC, is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its selective targeting of enzymes and receptors in the body makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the mechanism of action of DMC and its potential applications in other fields.
合成法
The synthesis of DMC involves the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethylphenylacetonitrile in the presence of a base catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the pure form of DMC.
科学的研究の応用
DMC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMC has shown promising results in the treatment of cancer, Alzheimer's disease, and epilepsy. In agriculture, DMC has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMC has been used as a precursor for the synthesis of polymers and other materials.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-6-14(9-13(12)2)10-18(20)19-16-8-7-15(21-3)11-17(16)22-4/h5-9,11H,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZDSDEARUNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
